molecular formula C19H22O2 B3324924 Benzoic acid--2,6-di(propan-2-yl)phenol (1/1) CAS No. 2005-09-6

Benzoic acid--2,6-di(propan-2-yl)phenol (1/1)

Cat. No.: B3324924
CAS No.: 2005-09-6
M. Wt: 282.4 g/mol
InChI Key: FWWZVJVOMUKVKV-UHFFFAOYSA-N
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Description

Benzoic acid 2,6-diisopropyl-phenyl ester: is an organic compound that belongs to the ester class of chemicals It is derived from benzoic acid and 2,6-diisopropylphenol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid 2,6-diisopropyl-phenyl ester typically involves the reaction of 2,6-diisopropylphenol with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of benzoic acid 2,6-diisopropyl-phenyl ester follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The industrial production may also involve additional purification steps, such as distillation or recrystallization, to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid 2,6-diisopropyl-phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzoic acid 2,6-diisopropyl-phenyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzoic acid 2,6-diisopropyl-phenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 2,6-diisopropylphenol, which can then interact with various enzymes and receptors in biological systems. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Properties

CAS No.

2005-09-6

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

[2,6-di(propan-2-yl)phenyl] benzoate

InChI

InChI=1S/C19H22O2/c1-13(2)16-11-8-12-17(14(3)4)18(16)21-19(20)15-9-6-5-7-10-15/h5-14H,1-4H3

InChI Key

FWWZVJVOMUKVKV-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)O.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoic acid--2,6-di(propan-2-yl)phenol (1/1)
Reactant of Route 2
Reactant of Route 2
Benzoic acid--2,6-di(propan-2-yl)phenol (1/1)
Reactant of Route 3
Benzoic acid--2,6-di(propan-2-yl)phenol (1/1)
Reactant of Route 4
Benzoic acid--2,6-di(propan-2-yl)phenol (1/1)
Reactant of Route 5
Benzoic acid--2,6-di(propan-2-yl)phenol (1/1)
Reactant of Route 6
Benzoic acid--2,6-di(propan-2-yl)phenol (1/1)

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